molecular formula C11H8BrClN2OS B2475320 N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide CAS No. 448224-88-2

N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide

Cat. No.: B2475320
CAS No.: 448224-88-2
M. Wt: 331.61
InChI Key: QEAJQJGPXFVEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide (CAS: 448224-88-2) is a synthetic halogenated acetamide derivative with a molecular formula of C 11 H 8 BrClN 2 OS and a molecular weight of 331.61 g/mol . This compound features a 1,3-thiazole core structure that is substituted with a 4-chlorophenyl group at position 4 and a reactive bromoacetamide moiety at position 2 . Its structural features make it a valuable intermediate in organic synthesis and medicinal chemistry research. In scientific research, this compound serves as a key pharmacophore and building block for developing new therapeutic agents . Its derivatives are investigated for significant antimicrobial activity against various bacterial and fungal strains . Furthermore, research indicates promising anticancer properties ; derivatives of related thiazole compounds have demonstrated activity against human breast adenocarcinoma cell lines (e.g., MCF7) in vitro . The compound also exhibits potential as an enzyme inhibitor , with studies on analogous molecules showing inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting applications in neurodegenerative disease research . The mechanism of action is attributed to its ability to interact with biological nucleophiles. The reactive bromoacetamide group can undergo nucleophilic substitution reactions with thiols or amine groups present in enzyme active sites, leading to enzyme inhibition . This reactivity allows it to disrupt crucial cellular signaling pathways in pathogens or cancer cells. Molecular docking studies of similar compounds have confirmed effective binding to key enzymatic targets, enhancing their therapeutic potential . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAJQJGPXFVEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-chlorophenyl)-1,3-thiazole.

    Bromoacetamide Formation: The bromoacetamide moiety is introduced by reacting the thiazole derivative with bromoacetyl bromide in the presence of a base like triethylamine. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used. Typical conditions involve the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Formation of new amide or thioether derivatives.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Nucleophilic Substitution : The bromoacetamide group can react with nucleophiles such as amines and thiols.
  • Oxidation and Reduction : The thiazole ring can participate in oxidation and reduction reactions.
  • Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.

Medicinal Chemistry

N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide has shown potential as a pharmacophore in drug development. Research indicates its derivatives exhibit:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anticancer Properties : Demonstrated activity against human breast adenocarcinoma cell lines (e.g., MCF7) through mechanisms involving enzyme inhibition.

Case Study: Anticancer Activity

A study evaluated several derivatives for their anticancer properties, revealing that specific compounds exhibited significant inhibitory effects on cancer cell proliferation. Molecular docking studies indicated effective binding to key enzymes involved in metabolic pathways, enhancing their therapeutic potential .

Materials Science

The unique structural features of this compound make it suitable for developing novel materials with specific electronic and optical properties. Its reactivity allows for modifications that can lead to new materials with tailored functionalities.

Biological Studies

This compound has been utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to inhibit certain enzymes can provide insights into cellular signaling pathways.

Industrial Applications

The compound's stability and reactivity make it an attractive candidate for synthesizing specialty chemicals and intermediates in industrial settings.

Mechanism of Action

The mechanism of action of N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Key Research Findings

  • Structure-Activity Relationship (SAR) : Bromine substitution enhances bioactivity in kinase-targeting compounds but may reduce metabolic stability compared to chlorine .
  • Crystallographic Trends : Halogen size inversely correlates with molecular packing efficiency; brominated derivatives exhibit looser crystal lattices .
  • Synthetic Yield : Bromoacetylations typically achieve 70–85% yields, marginally lower than chloro derivatives (80–90%) due to steric hindrance .

Biological Activity

N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a 4-chlorophenyl group, and a bromoacetamide moiety. The chemical structure can be summarized as follows:

Property Details
Molecular Formula C₁₁H₈BrClN₂OS
Molecular Weight 331.62 g/mol
CAS Number 448224-88-2
Chemical Groups Thiazole, bromoacetamide, chlorophenyl

The presence of the thiazole ring contributes to the compound's reactivity and biological activity by allowing interactions with various biological targets through nucleophilic substitution and electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may possess both antibacterial and antifungal properties. For instance, derivatives of thiazole compounds have been shown to inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial effects .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In studies where other thiazole derivatives were tested, some exhibited IC50 values indicating strong inhibition against these enzymes. For example, certain derivatives demonstrated AChE inhibition with IC50 values significantly lower than standard references .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or proteins. This binding can inhibit enzymatic activity, disrupting cellular signaling pathways. The bromoacetamide group enhances its reactivity, allowing for selective interactions with molecular targets.

Case Study: Enzyme Inhibition

In one study focused on enzyme inhibition, several thiazole derivatives were synthesized and tested for their ability to inhibit AChE. The results indicated that modifications in the structure influenced the potency of inhibition. Compounds with similar structural features to this compound achieved IC50 values ranging from 0.63 µM to 6.28 µM against AChE, demonstrating strong potential for therapeutic applications in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

  • Antimicrobial Agents : Its effectiveness against bacteria positions it as a candidate for developing new antibiotics.
  • Enzyme Inhibitors : Its role as an AChE inhibitor suggests potential in treating conditions like Alzheimer's disease.
  • Cancer Therapeutics : Thiazole derivatives are often investigated for anticancer properties due to their ability to inhibit tumor growth.

Q & A

Q. What are the standard synthesis protocols for N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide?

Methodological Answer: The synthesis typically involves a multi-step reaction starting with a 2-aminothiazole derivative. For example:

  • Step 1 : React 2-aminothiazole (1 mmol) with bromoacetyl bromide (1 mmol) in dimethylformamide (DMF) at room temperature for 24 hours .
  • Step 2 : Precipitate the product using ice-cold ethanol, followed by recrystallization to purify .
    Alternative methods include coupling reactions in dichloromethane (DCM) with triethylamine as a base, yielding comparable purity .

Q. Key Variables for Optimization :

ParameterConditionsImpact on Yield/Purity
SolventDMF vs. DCMDMF improves solubility
Reaction Time12–24 hoursLonger time increases yield
TemperatureRoom temp. vs. refluxReflux may accelerate kinetics

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of bromoacetamide and thiazole rings (e.g., δ 3.8–4.2 ppm for CH2_2Br) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 385.9) .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm1^{-1} confirm C=O stretching in the acetamide group .

Q. Critical Validation Steps :

  • Cross-check NMR shifts with computational models (e.g., DFT calculations).
  • Compare retention factors (Rf) via TLC with known standards .

Advanced Research Questions

Q. How do halogen atoms (Br, Cl) influence the compound’s pharmacological activity and reactivity?

Methodological Answer :

  • Electronic Effects : Bromine’s electronegativity increases electrophilicity at the acetamide group, enhancing nucleophilic substitution reactivity .
  • Biological Activity : Chlorine at the 4-phenyl position improves lipophilicity, aiding membrane penetration in cytotoxicity assays .
  • Structural Evidence : X-ray crystallography shows halogen bonding between Br and protein residues (e.g., in kinase inhibition studies) .

Q. Experimental Design for SAR Studies :

ModificationAssay TypeObserved Effect
Br → HEnzyme inhibition50% loss of activity
Cl → FCell viabilityReduced IC50_{50} by 2-fold

Q. How can contradictory data on synthetic yields be resolved through experimental redesign?

Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

  • Impurity of Starting Materials : Use HPLC-grade reagents and pre-purify intermediates .
  • Solvent Polarity : Switch from DMF to acetonitrile to reduce side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate coupling steps .

Q. Case Study :

  • Conflict : reports 70% yield with DMF, while cites 55% with DCM.
  • Resolution : Re-optimize under inert atmosphere (N2_2) to stabilize bromoacetamide intermediates .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer :

  • Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .
  • In Vitro Assays : Measure IC50_{50} in cancer cell lines (e.g., MCF-7) using MTT assays, correlating with ROS generation .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation; adjust substituents to improve half-life .

Q. Data Integration Framework :

In Silico Prediction : Identify potential targets via PharmMapper.

In Vitro Validation : Confirm target engagement via SPR or ITC.

In Vivo Correlation : Test efficacy in xenograft models with PK/PD modeling .

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